molecular formula C17H26ClNO3 B5304890 ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride

ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride

Cat. No. B5304890
M. Wt: 327.8 g/mol
InChI Key: LXRUWJNSSBHPJX-UHFFFAOYSA-N
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Description

Ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential for abuse and dependence. The compound was first synthesized in the 1970s as part of a series of compounds developed as analgesics, but it was never marketed for medical use. MT-45 has been found to be a potent mu-opioid receptor agonist, and its abuse has been associated with severe adverse effects, including respiratory depression, seizures, and death.

Mechanism of Action

Ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride acts as a mu-opioid receptor agonist, binding to the receptor and activating downstream signaling pathways that result in analgesia and other opioid-like effects. The compound has been shown to have high potency and efficacy in vitro, but its in vivo effects are less well understood. ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been found to have slower onset and longer duration of action than other opioids, which may contribute to its potential for abuse and dependence.
Biochemical and Physiological Effects:
ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been found to produce a range of opioid-like effects in animal models, including analgesia, sedation, and respiratory depression. The compound has also been shown to have antitussive and antidiarrheal effects, which are common properties of opioids. However, ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been associated with more severe adverse effects than other opioids, including seizures and cardiotoxicity.

Advantages and Limitations for Lab Experiments

Ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has several advantages for use in laboratory experiments, including its high potency and selectivity for mu-opioid receptors, which makes it a useful tool for investigating the pharmacology of these receptors. However, the compound's potential for abuse and dependence, as well as its adverse effects, limit its suitability for certain types of experiments and may require additional precautions to ensure safety.

Future Directions

There are several areas of future research that could further our understanding of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride and its pharmacological properties. These include:
1. Investigating the mechanisms underlying the compound's adverse effects, particularly its potential for seizures and cardiotoxicity.
2. Developing safer and more effective opioid analgesics based on the structure of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride.
3. Investigating the potential of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride as a treatment for opioid addiction, particularly its ability to reduce withdrawal symptoms.
4. Investigating the role of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride and other synthetic opioids in the current opioid epidemic and developing strategies to prevent their misuse and abuse.
5. Investigating the potential of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride as a tool for investigating the role of mu-opioid receptors in pain modulation and other physiological processes.
In conclusion, ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride is a synthetic opioid that has gained attention in recent years due to its potential for abuse and dependence. The compound has been shown to be a potent mu-opioid receptor agonist and has been used in scientific research to investigate the pharmacological properties of opioid receptors and their role in pain modulation. While ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has several advantages for use in laboratory experiments, its potential for adverse effects and abuse limit its suitability for certain types of experiments and require additional precautions to ensure safety. There are several areas of future research that could further our understanding of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride and its pharmacological properties, including investigating the mechanisms underlying its adverse effects and developing safer and more effective opioid analgesics.

Synthesis Methods

Ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride is synthesized from 3-methylphenol and N-ethylpiperidine-3-carboxylic acid, which are reacted in the presence of a base and a coupling agent to form the desired product. The crude product is then purified by recrystallization to yield the hydrochloride salt.

Scientific Research Applications

Ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride has been used in scientific research to investigate the pharmacological properties of opioid receptors and their role in pain modulation. The compound has been shown to have high affinity and selectivity for mu-opioid receptors, which are the primary targets of most clinically used opioids. Studies have also investigated the potential of ethyl 1-[2-(3-methylphenoxy)ethyl]-3-piperidinecarboxylate hydrochloride as a treatment for opioid addiction, as it has been found to reduce withdrawal symptoms in animal models.

properties

IUPAC Name

ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-3-20-17(19)15-7-5-9-18(13-15)10-11-21-16-8-4-6-14(2)12-16;/h4,6,8,12,15H,3,5,7,9-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRUWJNSSBHPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCOC2=CC=CC(=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride

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